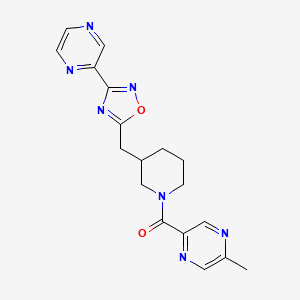
(5-Methylpyrazin-2-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazine ring, an oxadiazole ring, and a piperidine ring. Pyrazines are aromatic compounds that often contribute to the flavor and aroma of foods and beverages . Oxadiazoles are heterocyclic compounds that have been studied for their potential biological activities . Piperidines are a class of organic compounds that are part of many pharmaceuticals and are used in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the multiple rings and functional groups. The compound would likely have a rigid, three-dimensional structure due to the presence of the rings. The different functional groups would likely contribute to the compound’s reactivity and could potentially form hydrogen bonds with other molecules .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the different functional groups present in the molecule. For example, the nitrogen atoms in the pyrazine and oxadiazole rings could potentially act as nucleophiles in reactions . The piperidine ring could potentially undergo reactions at the carbon atoms adjacent to the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the different functional groups and rings. For example, the compound would likely be relatively stable due to the presence of the aromatic pyrazine ring . The presence of the nitrogen atoms could potentially make the compound a base .Scientific Research Applications
Chemical Synthesis and Structure
Research has been dedicated to the synthesis and structural analysis of compounds related to (5-Methylpyrazin-2-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone, revealing insights into their chemical behavior and properties. For instance, the synthesis, structure, and biological activities of N-phenylpyrazolyl aryl methanones derivatives, showcasing a methodology to introduce various functional groups and study their influence on the compound's biological activity (Wang et al., 2015). Similarly, the synthesis and characterization of novel piperidine thiazole compounds, including (4-(5-(3-chloro-phenyl)-4-methylthiazol-2-yl)piperidin-1-yl)(4-methylpiperazin-1-yl)methanone, explored for their insecticidal activities, highlight the structural versatility and potential applicability of such compounds in pest control (Ding et al., 2019).
Biological Activity
Several studies have aimed to uncover the biological activities associated with compounds similar to (5-Methylpyrazin-2-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone. Research into the antimicrobial and insecticidal properties of these compounds reveals potential for the development of new therapeutic agents and pesticides. For example, compounds synthesized from N-hydroxy-1H-pyrazole-4-carbimidoyl chloride, including isoxazole, 1, 2, 4‐Oxadiazole, and (1H‐Pyrazol‐4‐yl)‐methanone oxime derivatives, have been evaluated for their antibacterial activity, demonstrating the potential of pyrazole derivatives in combating microbial infections (Sangepu et al., 2016).
Anticancer Potential
The exploration of anticancer properties is a significant area of research for compounds structurally related to (5-Methylpyrazin-2-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone. Studies have been conducted to assess the efficacy of such compounds against various cancer cell lines, aiming to identify potential therapeutic candidates for cancer treatment. For instance, the synthesis and evaluation of pyrazole derivatives for their anticancer activity against Mycobacterium tuberculosis H37Rv and human breast cancer cells (MCF7) demonstrate the promise of these compounds in contributing to cancer research and therapy (Neha et al., 2013).
properties
IUPAC Name |
(5-methylpyrazin-2-yl)-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2/c1-12-8-22-15(10-21-12)18(26)25-6-2-3-13(11-25)7-16-23-17(24-27-16)14-9-19-4-5-20-14/h4-5,8-10,13H,2-3,6-7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJKAPDJCAZXLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylpyrazin-2-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

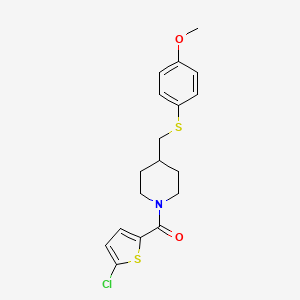

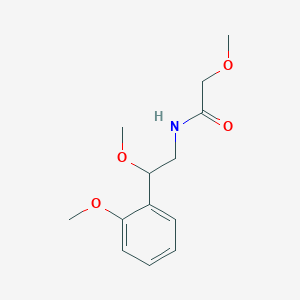
![4-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2646499.png)
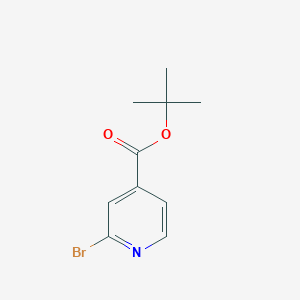
![2-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)benzonitrile](/img/structure/B2646502.png)
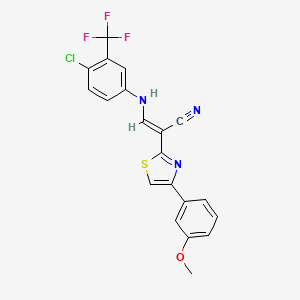
![3-Cyclohexene-1-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (1R,6R)-rel-](/img/no-structure.png)
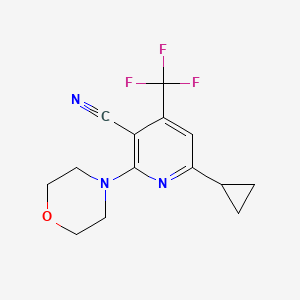
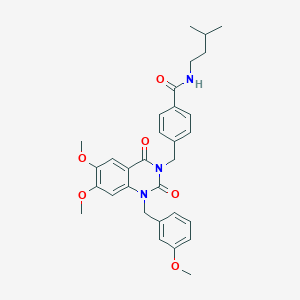
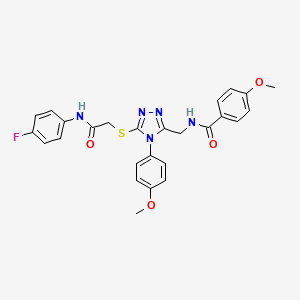
![3-[1-(6-Chloroquinazolin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2646513.png)
![1-Cyclohexyl-4-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione](/img/structure/B2646514.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(oxolan-3-yl)propanoic acid](/img/structure/B2646515.png)